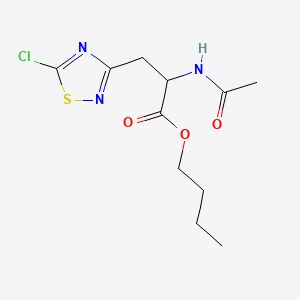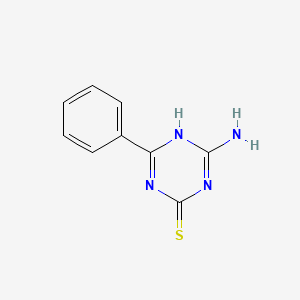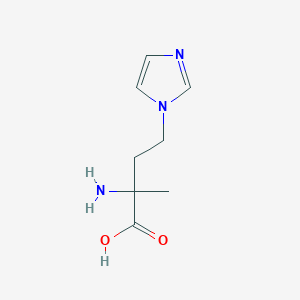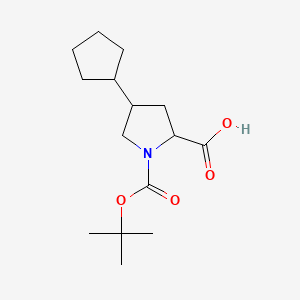
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C10H13N3O2.2ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its benzodiazole structure, which is a fused ring system containing both benzene and imidazole rings.
Vorbereitungsmethoden
The synthesis of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride typically involves the reaction of 5,6-dimethoxy-1H-benzimidazole with an appropriate ethanamine derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:
2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine: This compound has a similar structure but with one less methoxy group, which may result in different chemical and biological properties.
5,6-bis(methyloxy)-1H-benzimidazol-1-yl derivatives: These compounds share the benzimidazole core but have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17Cl2N3O2 |
|---|---|
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
2-(5,6-dimethoxy-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-15-9-5-7-8(6-10(9)16-2)14-11(13-7)3-4-12;;/h5-6H,3-4,12H2,1-2H3,(H,13,14);2*1H |
InChI-Schlüssel |
IFFDAQYFUULSOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)NC(=N2)CCN)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)

![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)




aminehydrochloride](/img/structure/B13545525.png)




